molecular formula C18H23F2N5O B7000375 N-(1-tert-butyl-1,2,4-triazol-3-yl)-3-(3,4-difluorophenyl)piperidine-1-carboxamide

N-(1-tert-butyl-1,2,4-triazol-3-yl)-3-(3,4-difluorophenyl)piperidine-1-carboxamide

Cat. No.: B7000375
M. Wt: 363.4 g/mol
InChI Key: NLBCHQAWFYJQJU-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-1,2,4-triazol-3-yl)-3-(3,4-difluorophenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Properties

IUPAC Name

N-(1-tert-butyl-1,2,4-triazol-3-yl)-3-(3,4-difluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N5O/c1-18(2,3)25-11-21-16(23-25)22-17(26)24-8-4-5-13(10-24)12-6-7-14(19)15(20)9-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBCHQAWFYJQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC(=N1)NC(=O)N2CCCC(C2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-1,2,4-triazol-3-yl)-3-(3,4-difluorophenyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the triazole moiety, and subsequent functionalization with the difluorophenyl group. Common reagents used in these steps include tert-butylamine, triazole derivatives, and difluorobenzene compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butyl-1,2,4-triazol-3-yl)-3-(3,4-difluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1-tert-butyl-1,2,4-triazol-3-yl)-3-(3,4-difluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine carboxamides and triazole derivatives, such as:

  • N-(1-tert-butyl-1,2,4-triazol-3-yl)-3-phenylpiperidine-1-carboxamide
  • N-(1-tert-butyl-1,2,4-triazol-3-yl)-3-(4-fluorophenyl)piperidine-1-carboxamide

Uniqueness

N-(1-tert-butyl-1,2,4-triazol-3-yl)-3-(3,4-difluorophenyl)piperidine-1-carboxamide is unique due to the presence of the difluorophenyl group, which can influence its chemical properties and biological activity. This structural feature may confer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

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